N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide - 361166-41-8

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Catalog Number: EVT-3068682
CAS Number: 361166-41-8
Molecular Formula: C18H15NO3
Molecular Weight: 293.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

N-(2,4-Dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is characterized by its planar chromone moiety [, , ]. The carboxamide group at the 2-position can exhibit rotational isomerism due to the restricted rotation around the C-N bond []. The 2,4-dimethylphenyl group attached to the nitrogen of the amide introduces steric hindrance, potentially influencing the conformational preference and intermolecular interactions of the molecule.

Chemical Reactions Analysis

Chromone-2-carboxamides, including potentially N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide, can undergo various chemical reactions. One notable reaction is the ring-opening of the pyrone ring in the presence of nucleophiles like dimethylamine []. This reaction typically leads to the formation of (E)-2-(N,N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamide derivatives. The reaction kinetics and mechanism are influenced by the substituents on the chromone ring and the nature of the nucleophile.

Applications
  • Potential Anti-cancer Agents: Chromone derivatives have shown promising anti-cancer activity []. The cytotoxicity of N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide against MCF-7 and Ishikawa cell lines [] suggests that structural modifications within this class could lead to compounds with potent anti-breast cancer activity.

  • Potential Adenosine Receptor Ligands: Research focusing on the chromone scaffold as a basis for adenosine receptor ligands [, ] is particularly interesting. This research highlights the potential of this chemical class to develop new therapeutic agents for various diseases.

  • Other Potential Applications: While not directly investigated for this specific compound, the versatile nature of the chromone scaffold and the observed biological activities of its derivatives suggest potential applications in other fields like antimicrobial research [, , ], Alzheimer's disease treatment [, ], and as anti-inflammatory agents [, ].

4-Oxo-N-phenyl-4H-chromene-2-carboxamide

  • Compound Description: This compound serves as a core structure in a study investigating the crystallization and polymorphism of substituted 4-oxo-4H-chromene-2-carboxamides [].

7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide

  • Compound Description: This derivative is investigated in the same study [] for its crystallization and polymorphism behavior. It exists as two polymorphs and a hemihydrate.

N-phenyl-4-oxo-4H-2-chromone carboxamides

  • Compound Description: This group of compounds was found to be inactive as MAO inhibitors, unlike their isomers, the N-phenyl-4-oxo-4H-3-chromone carboxamides []. Their molecular and supramolecular structures were investigated to understand their docking mechanisms.

6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide (compound 19)

  • Compound Description: This compound, a tacrine-4-oxo-4H-chromene hybrid, exhibits potent inhibition of human BACE-1 and cholinesterases, showing good antioxidant properties and CNS permeability [].

N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

  • Compound Description: This chromone-thiazole hybrid is investigated as a potential selective ligand for adenosine receptors and shows packing polymorphism in its crystal structure [].

N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (compound 20)

  • Compound Description: This compound was identified as a potent MAO-B inhibitor (IC50 = 403 pM) acting as a competitive and reversible inhibitor [].

N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (compound 27)

  • Compound Description: This compound is a potent MAO-B inhibitor (IC50 = 669 pM) acting as a noncompetitive reversible inhibitor with a favorable toxicological profile and potential blood-brain barrier permeability [].

3-methyl-4-oxo-2-phenyl-N-(tetrahydro-2-furanylmethyl)-4H-chromene-8-carboxamide

  • Compound Description: This modified-flavone compound emerged as a potent Smoothened (Smo) protein inhibitor, potentially acting on the Hedgehog signaling pathway [].

N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide

  • Compound Description: This compound demonstrated potent cytotoxicity against MCF-7 and Ishikawa cell lines (IC50 values of 29.5 and 25.7 μM, respectively), highlighting its potential as an anti-breast cancer agent [].

N-(4-tert-butyl-5,6-dihydropyridin-1(2H)-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

  • Compound Description: This compound exhibited cytotoxic activity against the MDA-MB-231 cell line (IC50 = 73.28 μM), demonstrating its potential as an anticancer agent [].

2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide (compound 6n)

  • Compound Description: Identified as a potent inhibitor of Pseudomonas aeruginosa biofilm formation without cytotoxicity on Vero cells [].

N-(4,5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31)

  • Compound Description: This compound emerged as a potent and selective hA3 adenosine receptor (A3AR) ligand with an hA3 Ki of 167 nM and significant selectivity over hA1 and hA2AAR subtypes [].

Properties

CAS Number

361166-41-8

Product Name

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-(2,4-dimethylphenyl)-4-oxochromene-2-carboxamide

Molecular Formula

C18H15NO3

Molecular Weight

293.322

InChI

InChI=1S/C18H15NO3/c1-11-7-8-14(12(2)9-11)19-18(21)17-10-15(20)13-5-3-4-6-16(13)22-17/h3-10H,1-2H3,(H,19,21)

InChI Key

HPWMMWVOMCSLFB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.